3-Methoxy-4-methylbenzaldehyde
Overview
Description
3-Methoxy-4-methylbenzaldehyde is a chemical compound with the CAS Number: 24973-22-6 . It has a molecular weight of 150.18 and its IUPAC name is this compound . It is an off-white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10O2/c1-7-3-4-8 (6-10)5-9 (7)11-2/h3-6H,1-2H3 . This indicates that the compound has 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 150.18 . It should be stored in a refrigerator .Scientific Research Applications
1. Synthesis and Derivative Formation
3-Methoxy-4-methylbenzaldehyde has been explored in various synthetic applications. For instance, it has been used in the regioselective reductive electrophilic substitution of derivatives, such as the removal of the 4-methoxy group under electron transfer conditions from alkali metals in aprotic solvents, allowing its substitution with various electrophiles (Azzena et al., 1992). Furthermore, this compound plays a role in the synthesis of 4-hydroxy-3-methylchalcone, showcasing its utility in creating compounds with potential antibacterial properties (Hapsari et al., 2018).
2. Chemical Dynamics and Structure Analysis
The vibrational dynamics of derivatives like 2-methoxybenzaldehyde, which are closely related to this compound, have been studied using INS spectroscopy and periodic DFT calculations. This research provides insights into the molecular behavior and structural properties of these compounds (Ribeiro-Claro et al., 2021).
3. Application in Organic Synthesis
In organic chemistry, this compound derivatives are used as intermediates in complex synthesis processes. For example, it has been utilized in the synthesis of neolignans like megaphyllone acetate, demonstrating its significance in the creation of cytotoxic compounds (Matsumoto et al., 1985). Additionally, this compound has been involved in the synthesis of complex molecules like ecteinascidins, highlighting its role in creating pharmacologically relevant substances (Saito et al., 2000).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Mechanism of Action
Target of Action
Like other aldehydes, it may interact with various biological macromolecules such as proteins and nucleic acids .
Mode of Action
3-Methoxy-4-methylbenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with various nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom in these compounds acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its structural similarity to other benzaldehyde derivatives, it might be involved in pathways related to aromatic compound metabolism .
Pharmacokinetics
Its molecular properties suggest that it may have high gastrointestinal absorption and may be bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.87, which could influence its distribution and bioavailability .
Result of Action
Based on its reactivity, it may form adducts with biological macromolecules, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound. For instance, its reactivity towards nucleophiles might be enhanced in a basic environment .
Properties
IUPAC Name |
3-methoxy-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHPUFLDYYBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405828 | |
Record name | 3-Methoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24973-22-6 | |
Record name | 3-Methoxy-4-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24973-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Methoxy-4-methylbenzaldehyde in chemical synthesis?
A1: this compound serves as a valuable starting material in organic synthesis. For example, it plays a crucial role in synthesizing complex molecules like mimosamycin []. Researchers utilize its reactive aldehyde group for various transformations, such as converting it to an isoquinoline derivative via a multistep process, ultimately leading to mimosamycin [].
Q2: Has this compound been found in natural sources?
A2: Yes, research indicates that this compound is not just a synthetic compound but also exists in nature. It was identified as a constituent of Mentha spicata, commonly known as spearmint []. This discovery marks the first reported instance of this compound being isolated from the Mentha genus [].
Q3: Can you elaborate on the role of this compound in the synthesis of cyclopropapyrroloindolequinones?
A3: this compound is a key building block in the total synthesis of a cyclopropapyrroloindolequinone analog of mitomycin A []. The synthesis starts with the conversion of commercially available 4-methylsalicylic acid to this compound through a series of reactions, including a selective ortho-formylation and a Baeyer-Villiger oxidation []. This modified benzaldehyde then undergoes several transformations, including a nitrene cyclization to form a trisubstituted indole, ultimately leading to the target cyclopropapyrroloindolequinone [].
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